molecular formula C10HF7N2 B15244579 2,4-Difluoro-5-(perfluorophenyl)pyrimidine

2,4-Difluoro-5-(perfluorophenyl)pyrimidine

Katalognummer: B15244579
Molekulargewicht: 282.12 g/mol
InChI-Schlüssel: AWIOHFSCQINLFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Difluoro-5-(perfluorophenyl)pyrimidine is a fluorinated heterocyclic compound. It is part of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a compound of interest for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 2,4-Difluoro-5-(perfluorophenyl)pyrimidine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-difluoropyrimidine with perfluorophenylboronic acid in the presence of a palladium catalyst. This reaction is carried out under mild conditions, usually at room temperature, and yields the desired compound with high purity .

Analyse Chemischer Reaktionen

2,4-Difluoro-5-(perfluorophenyl)pyrimidine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,4-Difluoro-5-(perfluorophenyl)pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-5-(perfluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in its structure can form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity. This makes it a potent inhibitor of certain enzymes, such as kinases, which play a crucial role in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2,4-Difluoro-5-(perfluorophenyl)pyrimidine can be compared with other fluorinated pyrimidines, such as:

This compound stands out due to its unique combination of fluorine atoms and a perfluorophenyl group, which imparts exceptional stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C10HF7N2

Molekulargewicht

282.12 g/mol

IUPAC-Name

2,4-difluoro-5-(2,3,4,5,6-pentafluorophenyl)pyrimidine

InChI

InChI=1S/C10HF7N2/c11-4-3(2-1-18-10(17)19-9(2)16)5(12)7(14)8(15)6(4)13/h1H

InChI-Schlüssel

AWIOHFSCQINLFG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NC(=N1)F)F)C2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.